molecular formula C12H11NOS B8227915 (R)-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole

(R)-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole

Cat. No.: B8227915
M. Wt: 217.29 g/mol
InChI Key: ZTTLPQXEHADBIG-MRVPVSSYSA-N
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Description

®-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole is a chiral compound featuring a benzo[b]thiophene moiety fused with a dihydrooxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole can be achieved through several synthetic routes. One common method involves the cyclization of a benzo[b]thiophene derivative with an appropriate oxazoline precursor under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the oxazole ring to an oxazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[b]thiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Oxazolidine derivatives.

    Substitution: Various substituted benzo[b]thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has been studied for its potential anticancer properties. Research indicates that derivatives of benzothiophene, including (R)-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown to inhibit the proliferation of pancreatic cancer cells effectively . The mechanism of action often involves the induction of apoptosis and disruption of the cell cycle in cancer cells.

Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of benzothiophene derivatives. Compounds related to this compound have been evaluated for their ability to inhibit monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. These findings suggest that such compounds could serve as leads for developing multi-target-directed ligands aimed at treating neurodegenerative disorders complicated by depression .

Antimicrobial Properties
The compound and its derivatives have been tested for antimicrobial activity. Studies show that certain benzothiophene derivatives possess significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents . Their effectiveness against resistant strains of bacteria is particularly noteworthy.

Anti-inflammatory Effects
Research has also pointed to the anti-inflammatory properties of benzothiophene derivatives. Compounds similar to this compound have demonstrated the ability to reduce inflammation markers in vitro, suggesting their utility in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions that incorporate the benzo[b]thiophene moiety with oxazole frameworks. Various synthetic methodologies have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits proliferation in cancer cell lines; induces apoptosis ,
Neuroprotective EffectsInhibits MAO-B and BuChE; potential for treating neurodegenerative diseases
Antimicrobial PropertiesEffective against bacterial and fungal strains; potential for new drugs
Anti-inflammatory EffectsReduces inflammation markers; utility in inflammatory disease treatment

Case Studies

Case Study 1: Anticancer Activity
A study conducted on a series of benzothiophene derivatives showed that this compound exhibited IC50 values comparable to established chemotherapeutics against pancreatic cancer cell lines. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions with target proteins involved in cell proliferation .

Case Study 2: Neuroprotective Potential
In a pharmacological evaluation focusing on neurodegenerative diseases, researchers synthesized several derivatives based on this compound. These compounds were screened for MAO-B inhibition using enzyme activity assays. The most potent derivative demonstrated a significant reduction in enzyme activity, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Mechanism of Action

The mechanism of action of ®-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole is unique due to its chiral nature and the combination of benzo[b]thiophene and dihydrooxazole moieties. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(R)-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[b]thiophene moiety fused with a dihydrooxazole ring, which contributes to its unique chemical properties. The IUPAC name for this compound is (4R)-2-(1-benzothiophen-2-yl)-4-methyl-4,5-dihydro-1,3-oxazole. Its molecular formula is C12H11NOSC_{12}H_{11}NOS, and it can be represented by the following structural formula:

InChI InChI 1S C12H11NOS c1 8 7 14 12 13 8 11 6 9 4 2 3 5 10 9 15 11 h2 6 8H 7H2 1H3 t8 m1 s1\text{InChI InChI 1S C12H11NOS c1 8 7 14 12 13 8 11 6 9 4 2 3 5 10 9 15 11 h2 6 8H 7H2 1H3 t8 m1 s1}

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions between benzo[b]thiophene derivatives and oxazoline precursors under acidic or basic conditions. Catalysts like Lewis acids are often employed to enhance the yield and efficiency of the reaction.

Antimicrobial Properties

Recent studies have highlighted the antifungal activity of derivatives related to this compound. For instance, a series of 4-phenyl-4,5-dihydrooxazole derivatives demonstrated significant antifungal effects against various pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. The minimal inhibitory concentrations (MICs) for these compounds ranged from 0.03 to 2 μg/mL .

The specific compound this compound has been investigated for its potential as a broad-spectrum antifungal agent. It has shown promising results in inhibiting fungal growth with favorable metabolic stability in human liver microsomes .

Anticancer Activity

Research indicates that compounds derived from benzo[b]thiophene structures exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have been tested against breast cancer cells (MCF-7) and lung cancer cells (A549), showing selective toxicity towards cancer cells while sparing normal cells .

Study 1: Antifungal Activity Evaluation

In a study evaluating antifungal properties, several derivatives of 2-(benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole were synthesized and tested. Compounds A31 and A33 exhibited high metabolic stability and significant antifungal activity with MIC values comparable to established antifungals .

CompoundMIC against C. albicansMetabolic Stability (min)CYP Inhibition
A300.03 μg/mLN/AN/A
A310.25 μg/mL80.5Low
A330.5 μg/mL69.4Low

Study 2: Structure–Activity Relationship Analysis

Another investigation focused on establishing a structure–activity relationship for various benzothiophene derivatives. It was found that modifications on the benzothiophene ring significantly influenced the biological activity of these compounds against both bacterial and fungal pathogens .

Properties

IUPAC Name

(4R)-2-(1-benzothiophen-2-yl)-4-methyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-8-7-14-12(13-8)11-6-9-4-2-3-5-10(9)15-11/h2-6,8H,7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTLPQXEHADBIG-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=N1)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC(=N1)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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